Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate
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Overview
Description
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3 . It is also known by other names such as tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3, (H,15,16) . This indicates the presence of a spirocyclic structure with an oxa (oxygen) and aza (nitrogen) atom in the ring system. The compound also contains a carbamate group attached to the spirocyclic system .Physical and Chemical Properties Analysis
The molecular weight of this compound is 256.34 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 3 . The topological polar surface area is 59.6 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Routes and Chemical Reactions
Research has focused on developing synthesis routes for spirocyclic compounds like tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and investigating their reactions with other chemicals. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012). Additionally, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the potential for further chemical derivations (Meyers et al., 2009).
Conformational and Structural Studies
Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of certain spirocyclic compounds, illustrating the importance of structural analysis in understanding their chemical properties (Jakubowska et al., 2013).
Potential Biological Activities
Antiviral Activities
A study by Apaydın et al. (2019) highlighted the synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and their evaluation against human coronavirus, identifying compounds with significant inhibitory effects (Apaydın et al., 2019). This research suggests the potential of spirocyclic compounds in antiviral drug development.
Antitumor Activities
Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, evaluating their antitumor activity against various cancer cell lines. Preliminary results showed that several compounds exhibited moderate to potent activity, indicating the therapeutic potential of these spirocyclic derivatives (Yang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKKOFVWISMOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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